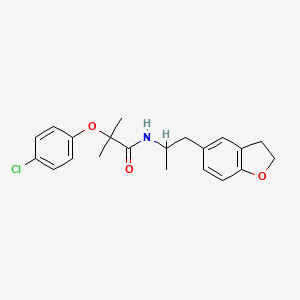

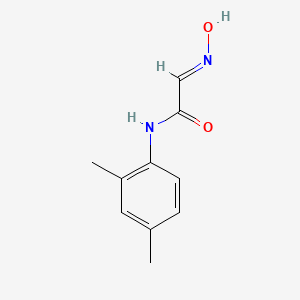

![molecular formula C20H20BrN3O3S2 B2390591 N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683268-82-8](/img/structure/B2390591.png)

N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a sulfonyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and amide groups are aromatic, which means they have a ring structure with alternating single and double bonds .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the bromine atom on the benzothiazole ring could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the sulfonyl and amide groups could make it polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Benzothiazole Derivatives in Drug Design

Benzothiazoles, including derivatives similar to N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, are critical in medicinal chemistry due to their wide range of biological activities. Structural Activity Relationship (SAR) studies have shown that benzothiazoles possess antiviral, antimicrobial, anti-inflammatory, and anticancer properties. The unique methine center in the thiazole ring makes benzothiazoles important for rational drug design, providing a foundation for synthesizing new compounds with enhanced activities and reduced toxicity (Bhat & Belagali, 2020).

Sulfonamide Pharmacology

Compounds with a sulfonamide group, similar to the one present in the studied molecule, are explored for their diverse therapeutic applications. Sulfonamides have been pivotal in developing diuretics, carbonic anhydrase inhibitors, and antiepileptic drugs. Novel research has expanded their use into antitumor agents, showcasing the flexibility and therapeutic potential of the sulfonamide moiety in drug development (Carta, Scozzafava, & Supuran, 2012).

DNA Interaction and Cell Biology Applications

The chemical class related to N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, specifically Hoechst analogs, has been extensively used in cell biology for DNA staining and analysis. These compounds' ability to bind to the minor groove of DNA with high specificity has made them invaluable tools in genetic engineering, cytometry, and molecular biology research (Issar & Kakkar, 2013).

Antioxidant Capacity and Chemical Analysis

The study of antioxidant capacities often utilizes compounds with benzothiazole and sulfonamide moieties for their reactive properties. These compounds are used as standards or mediators in assays like the ABTS/PP decolorization assay, which assesses the antioxidant capacity of various substances. Understanding these compounds' chemical behavior aids in developing better antioxidant assessment methods and potentially discovering new antioxidant agents (Ilyasov et al., 2020).

Conversion to Central Nervous System Drugs

Research into converting benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs highlights the importance of compounds like N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide. These studies focus on synthesizing new molecules that can effectively penetrate the CNS for treating neurological disorders, showcasing the potential of such compounds in addressing growing CNS disease challenges (Saganuwan, 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S2/c1-13-4-2-3-11-24(13)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)12-18(17)28-20/h5-10,12-13H,2-4,11H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQADZUZBNHWKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

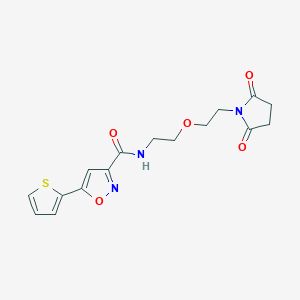

![1-Ethylsulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2390508.png)

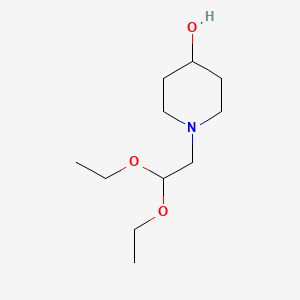

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2390509.png)

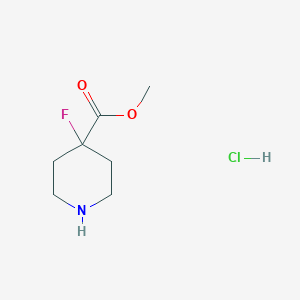

![2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2390510.png)

![[2-oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2390518.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2390519.png)

![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)

![3-(4-Fluorobenzyl)-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2390528.png)

![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)